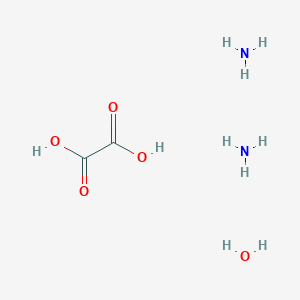

Ammonium oxalate monohydrate

Descripción

Historical Perspectives in Chemical Research

Historically, ammonium (B1175870) oxalate (B1200264) has been a cornerstone in the development of analytical chemistry. Its ability to precipitate calcium ions from solution made it an indispensable reagent for the qualitative and quantitative determination of calcium. multichemexports.comscharlab.com This application was crucial in various fields, from clinical chemistry to water quality analysis. Early crystallographic studies, dating back to the work of Hendricks and Jefferson, laid the groundwork for understanding its solid-state structure. bibliotekanauki.pl Furthermore, its use as a mordant in the textile industry for dyeing processes highlights its historical industrial relevance. multichemexports.comallanchem.com In the realm of conservation science, ammonium oxalate has been investigated for its potential in protecting carbonate-based stones like limestone and marble by forming a more resistant layer of calcium oxalate on the surface. mdpi.comdavidpublisher.comresearchgate.netresearchgate.net

Contemporary Research Significance across Disciplines

The relevance of ammonium oxalate monohydrate extends into modern research, finding applications in a diverse array of scientific fields.

Analytical Chemistry: It continues to be a vital reagent for the determination of various metal ions, including calcium, lead, and rare earth metals, due to the formation of insoluble oxalate precipitates. multichemexports.comscharlab.com Its role as a buffering agent is also significant in maintaining stable pH conditions for various analytical procedures. chemimpex.comchemimpex.com

Materials Science: Researchers utilize this compound as a precursor in the synthesis of various materials. chemimpex.com It is employed in the production of oxalate-based materials that can enhance the properties of polymers and ceramics. chemimpex.comchemimpex.com For instance, it is used in the preparation of metal oxalates, which are important in catalysis and battery technology. chemimpex.com The thermal decomposition of ammonium oxalate and its complexes is a key step in producing specific oxides, such as niobium pentoxide. scielo.brresearchgate.net

Geology and Environmental Science: In soil science, an acidified ammonium oxalate solution is used to extract iron and aluminum from poorly crystalline minerals, providing valuable data for environmental assessments. vedantu.com The study of oxalate minerals, such as the naturally occurring this compound known as oxammite, is important as they can be indicators of biological activity and environmental events. csic.es The stability of oxalate minerals makes them potential biosignatures in the search for life on other planets like Mars. csic.esresearchgate.net

Biochemistry and Life Sciences: In biochemistry, it is used in protein crystallization studies, aiding in the elucidation of protein structures. chemimpex.com It also serves as a buffering agent in biochemical experiments. chemimpex.com

Fundamental Chemical Principles Governing this compound Reactivity

The chemical behavior of this compound is dictated by several key principles:

Solubility and Precipitation: Its high solubility in water allows for its use in aqueous solutions. ontosight.ai The oxalate anion (C₂O₄²⁻) readily forms insoluble precipitates with divalent and trivalent metal cations, a principle that underpins its use in gravimetric analysis. The low solubility products of these metal oxalates drive the precipitation reaction to completion.

Chelation and Complex Formation: The oxalate ion is a bidentate ligand, meaning it can bind to a central metal ion at two points. scielo.brscielo.br This chelating ability allows it to form stable complexes with many metal ions, which is important in its analytical and materials science applications. ontosight.aichemicalbook.com

Acid-Base Chemistry: As the salt of a weak acid (oxalic acid) and a weak base (ammonia), solutions of ammonium oxalate have a pH that is close to neutral. pentachemicals.eu This buffering capacity is useful in various chemical and biological systems. chemimpex.comchemimpex.com

Thermal Decomposition: When heated, this compound first dehydrates, losing its water of crystallization. multichemexports.com Further heating leads to its decomposition into various gaseous products, including ammonia (B1221849), carbon dioxide, and carbon monoxide. scielo.brresearchgate.netsciencemadness.org The precise decomposition pathway can be influenced by the surrounding atmosphere. scielo.brresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂C₂O₄·H₂O | ontosight.aisigmaaldrich.com |

| Molecular Weight | 142.11 g/mol | vedantu.comsigmaaldrich.com |

| Appearance | Colorless or white crystalline solid | ontosight.aichemicalbook.comallanchem.com |

| Odor | Odorless | vedantu.comchemicalbook.commultichemexports.com |

| Melting Point | Decomposes | multichemexports.comsigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | ~45 g/100 mL at 20 °C | multichemexports.com |

| pH of Solution (2.5%) | 6-7 | pentachemicals.eusigmaaldrich.com |

| Crystal System | Orthorhombic | bibliotekanauki.plcsic.es |

| Space Group | P2₁2₁2 | bibliotekanauki.plcsic.es |

Table 2: Research Applications of this compound

| Field | Application | Source(s) |

| Analytical Chemistry | Quantitative analysis of calcium, lead, and rare earth metals | multichemexports.comscharlab.com |

| Buffering agent | chemimpex.comchemimpex.com | |

| Materials Science | Precursor for catalysts and battery materials | chemimpex.comchemimpex.com |

| Synthesis of oxalate-based polymers and ceramics | chemimpex.comchemimpex.com | |

| Geology/Environmental Science | Extraction of metals from soil | vedantu.com |

| Study of oxalate minerals as biosignatures | csic.esresearchgate.net | |

| Biochemistry | Protein crystallization | chemimpex.com |

| Conservation Science | Protective treatment for limestone and marble | mdpi.comdavidpublisher.comresearchgate.netresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

6009-70-7 |

|---|---|

Fórmula molecular |

C2H7NO5 |

Peso molecular |

125.08 g/mol |

Nombre IUPAC |

azanium;2-hydroxy-2-oxoacetate;hydrate |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |

Clave InChI |

JRWKBXBBNURFHV-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |

SMILES canónico |

C(=O)(C(=O)[O-])O.[NH4+].O |

Descripción física |

Solid; [Merck Index] |

Pictogramas |

Irritant |

Números CAS relacionados |

5972-73-6 37541-72-3 |

Sinónimos |

(NH4)2C2O4.H2O, Ethanedioic acid diammonium salt monohydrate |

Origen del producto |

United States |

Synthetic Methodologies and Crystallization Science of Ammonium Oxalate Monohydrate

Controlled Synthesis Techniques

The preparation of ammonium (B1175870) oxalate (B1200264) monohydrate with desired characteristics is highly dependent on the control of synthesis parameters. Common methods involve the reaction of oxalic acid with ammonium hydroxide (B78521) or ammonium carbonate in an aqueous solution. google.com The resulting salt can then be crystallized out of the solution.

Solution-Based Growth Methods

Solution-based growth is a primary method for obtaining high-quality single crystals of ammonium oxalate monohydrate. The process relies on creating a supersaturated solution from which the crystals can form as the system moves toward equilibrium.

Slow Evaporation Technique: One of the most common methods is the slow evaporation solution growth technique. researchgate.net In this process, a saturated solution of ammonium oxalate in a suitable solvent, typically deionized water, is prepared. researchgate.net The solution is maintained at a constant temperature, often in a constant temperature bath with high accuracy (e.g., ±0.01 °C), to allow the solvent to evaporate slowly. researchgate.net Over an extended period, this gradual increase in concentration leads to the formation of well-defined single crystals. researchgate.net

Slow Cooling Method: Another widely used technique is slow cooling. nasa.gov This method is effective for materials that have a significant positive temperature coefficient for solubility. researchgate.netnasa.gov A saturated solution is prepared at an elevated temperature and then cooled at a controlled, slow rate. As the temperature decreases, the solubility of this compound drops, leading to supersaturation and subsequent crystallization. nasa.gov While technically demanding due to the need for precise temperature programming, this method is highly successful for growing large, high-quality crystals. nasa.gov

Influence of Impurities on Crystal Growth Processes

The presence of impurities, even in trace amounts, can significantly alter the crystal growth kinetics and morphology of this compound. researchgate.net Cationic impurities, in particular, have been the subject of extensive research. These ions can interact with the oxalate ions in the solution, forming metal-oxalate complexes that adsorb onto the crystal surfaces and influence growth rates. researchgate.net

The effect of various bi- and trivalent cations on the growth rates of different faces of this compound crystals is not uniform. For instance, at 30°C, Fe(III) ions have been observed to increase the growth rates of different crystal faces, a contrast to the typical inhibitory effect of impurities. researchgate.net Conversely, Cu(II) ions tend to decrease the growth rate of the (001) face while increasing it for the (100) and (010) faces. researchgate.net Cr(III) ions generally lead to a decrease in the growth rates of various faces. researchgate.net

The interaction of impurities with the crystal is complex; they can be incorporated into the crystal lattice or simply adsorb onto the surface. Studies using XPS on crystals grown in the presence of nickel sulfate (B86663) showed traces of nickel at the crystal surface without significant incorporation into the crystal lattice. core.ac.uk

| Impurity Ion | Effect on Growth Rate | Reference |

|---|---|---|

| Fe(III) | Increases growth rates of different faces. | researchgate.net |

| Cu(II) | Decreases growth rate of (001) face; increases growth rates of (100) and (010) faces. | researchgate.net |

| Cr(III) | Decreases growth rates of different faces; growth occurs only above a critical supersaturation. | researchgate.net |

| Ni(II) | Inhibits the growth of ammonium oxalate crystals. | core.ac.uk |

| Mn(II), Co(II) | Influence growth kinetics and habit. | researchgate.netidealmedical.co.za |

Thermal Dehydration for Derivative Synthesis

Thermal decomposition is a key method for transforming this compound into other valuable chemical compounds, known as derivatives. When heated, the compound undergoes a multi-stage decomposition process. The first stage involves the loss of water of hydration to form anhydrous ammonium oxalate.

Further heating leads to the decomposition of the anhydrous salt. A significant pathway for this decomposition is the formation of oxamide (B166460), a slow-release fertilizer, through the elimination of water. sciencemadness.org The reaction is as follows: (NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O sciencemadness.org

At higher temperatures, the decomposition becomes more complex, yielding a mixture of gases including ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The rapid decomposition of ammonium oxalate begins at approximately 215°C and is complete by 265°C. researchgate.net This controlled thermal process is a practical route for the synthesis of oxamide from an ammonium oxalate precursor.

Crystallization Kinetics and Thermodynamics

The formation of this compound crystals from a solution is governed by the principles of crystallization kinetics and thermodynamics. These principles describe the driving forces and mechanisms behind the formation of a solid phase from a supersaturated liquid phase.

Nucleation and Growth Mechanisms in Aqueous Systems

Crystallization from an aqueous solution begins with nucleation, the formation of the initial, stable crystalline entities (nuclei). This process requires the solution to be supersaturated. scirp.org There are two primary types of nucleation:

Primary Nucleation: This occurs in a crystal-free solution. It is the initial formation of nuclei and is highly dependent on the level of supersaturation. A significant energy barrier must be overcome to form a stable nucleus.

Secondary Nucleation: This is induced by the presence of existing crystals of the same substance in the supersaturated solution. It generally occurs at lower supersaturation levels than primary nucleation. researchgate.net

Studies suggest that for ammonium oxalate aqueous solutions, the metastable zone width, as determined by the polythermal method, is governed by primary nucleation. researchgate.net Once stable nuclei are formed, they grow into larger crystals. The growth process can be controlled by various factors, including diffusion of solute to the crystal surface and the integration of solute molecules into the crystal lattice. acs.org

Metastable Zone Width Determination

The metastable zone width (MSZW) is a critical parameter in crystallization processes. It represents a range of supersaturation (or subcooling) within which a solution can exist for a finite period without spontaneous nucleation. researchgate.net Operating within this zone is crucial for controlling crystal size and quality, as it allows for growth on existing seed crystals while preventing the uncontrolled formation of new nuclei.

The MSZW can be determined experimentally using the polythermal method, where a solution is cooled at a constant rate, and the temperature at which nucleation is first detected is recorded. researchgate.net The difference between this temperature and the saturation temperature gives the maximum supercooling (ΔT_max), which defines the MSZW under those conditions. researchgate.net

Impurities have a pronounced effect on the MSZW. Some impurities can widen the zone by inhibiting nucleation, while others may have little to no effect. Research on this compound has shown that certain bivalent and trivalent cations significantly impact the MSZW.

| Impurity Ion | Effect on Metastable Zone Width (MSZW) | Reference |

|---|---|---|

| Mn(II) | Leads to an increase in the supersaturation ratio (S_max) corresponding to the MSZW. | researchgate.net |

| Co(II) | Leads to a more pronounced increase in S_max compared to Mn(II). | researchgate.net |

| Ni(II) | Leads to a more pronounced increase in S_max compared to Mn(II). | researchgate.net |

| Cu(II) | Has practically no effect on S_max. | researchgate.net |

| Fe(III) | Has practically no effect on S_max. | researchgate.net |

| Cr(III) | Has practically no effect on S_max. | researchgate.net |

The widening of the MSZW by impurities like Mn(II), Co(II), and Ni(II) is generally attributed to their ability to disrupt the formation and growth of critical nuclei. researchgate.net

Solubility Behavior in Complex Solvent Systems

The solubility of this compound, a critical parameter in its crystallization and application, is significantly influenced by the composition of the solvent system. While it is known to be soluble in water, its behavior in more complex aqueous and non-aqueous systems, which often contain other electrolytes or organic solvents, is multifaceted. ontosight.aialfa-chemistry.com Research into these systems reveals intricate interactions that can either suppress or enhance its solubility.

In aqueous solutions containing other electrolytes, the solubility of this compound is subject to common ion and salting-out effects. A notable example is its behavior in the presence of ammonium sulfate. Studies have shown that increasing concentrations of ammonium sulfate in an aqueous solution decrease the solubility of ammonium oxalate. nsf.govacs.orgresearchgate.net This phenomenon, known as the "salting-out" effect, is attributed to the increase in ammonium ion concentration, which shifts the dissolution equilibrium towards the solid, undissolved state. nsf.govresearchgate.net In aqueous mixtures of ammonium sulfate and sodium oxalate, this compound is the solid that crystallizes at moderate to high concentrations of ammonium sulfate. nsf.govacs.orgresearchgate.net

The presence of metallic impurities also profoundly alters the solubility and crystallization dynamics of this compound. The effect of these impurities is largely dependent on their ability to form stable complexes with the oxalate anion. For instance, the presence of copper(II) ions has been found to linearly increase the solubility of ammonium oxalate at 30°C. researchgate.net This enhancement is due to the formation of soluble copper-oxalate complexes, specifically CuC₂O₄⁰ and [Cu(C₂O₄)₂]²⁻. researchgate.net Speciation analysis indicates that as the concentration of Cu(II) increases, the equilibrium shifts towards the formation of these complex ions, thereby increasing the total amount of oxalate that can be held in the solution. researchgate.net Similarly, impurities like nickel sulfate (NiSO₄) have been observed to significantly enlarge the metastable zone width during crystallization, indicating an interaction with the solute in the solution. acs.org

The solubility in non-aqueous or mixed organic-aqueous solvents is another critical aspect. This compound has a very low solubility in methanol (B129727), even at elevated temperatures. google.com This characteristic is exploited in certain synthetic processes where methanol is used as the medium to obtain a practically anhydrous product. google.com The principle of using anti-solvents is also demonstrated in the crystallization of related compounds, such as uranyl oxalate, where alcohols like methanol, ethanol, and propanol (B110389) are used to induce precipitation from aqueous solutions. acs.org While the bulk crystal structure of the resulting precipitate may not be altered by the solvent, the choice of alcohol affects the yield and morphology, which is intrinsically linked to the solubility of the compound in the specific solvent mixture. acs.org

The table below summarizes detailed research findings on the solubility behavior of this compound in various complex solvent systems.

Table 1: Influence of Different Solutes on the Solubility of this compound

| Added Solute | Solvent System | Observed Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| Ammonium Sulfate | Water | Decreased solubility | Salting-out / Common ion effect | nsf.gov, acs.org, researchgate.net |

| Copper(II) Ions | Water | Increased solubility | Formation of soluble copper-oxalate complexes | researchgate.net |

| Nickel Sulfate | Water | Widened metastable zone width | Impurity-solute interaction | acs.org |

| Methanol | Methanol | Low solubility | Poor solvation by the organic solvent | google.com |

Advanced Structural Characterization of Ammonium Oxalate Monohydrate

Diffraction-Based Structural Elucidation

Diffraction methods are paramount in determining the precise spatial arrangement of atoms in a crystalline solid. By analyzing the way a crystal scatters radiation, such as X-rays or neutrons, a detailed model of the crystal structure can be constructed.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. This method has been used to refine the crystal structure of ammonium (B1175870) oxalate (B1200264) monohydrate at various temperatures. bibliotekanauki.plnih.gov

Ammonium oxalate monohydrate crystallizes in the orthorhombic system with the space group P2₁2₁2. bibliotekanauki.pl The unit cell contains two oxalate anions, four ammonium cations, and two water molecules. bibliotekanauki.pl The crystal structure consists of layers of oxalate anions and ammonium cations, with water molecules situated between these layers, all interconnected by a complex network of hydrogen bonds. researchgate.net

Detailed studies at 150 K have provided precise measurements of bond lengths and angles. bibliotekanauki.pl At this temperature, the oxalate ion is found to be twisted by 26.9(1)°. bibliotekanauki.pl A notable feature is the carbon-carbon bond in the oxalate ion, which is slightly longer at 150 K (1.568 Å) compared to its length at room temperature (1.559 Å). bibliotekanauki.pl This subtle change highlights the precision of modern diffraction equipment.

Crystallographic Data for this compound

| Parameter | Value at 30 K nih.gov | Value at 150 K bibliotekanauki.pl | Value at Room Temperature bibliotekanauki.pl |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2 | P2₁2₁2 | P2₁2₁2 |

| a (Å) | 8.017 | 8.035 | 8.035 |

| b (Å) | 10.309 | 10.309 | 10.309 |

| c (Å) | 3.735 | - | 3.795 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 308.69 | - | 314.35 |

Neutron Diffraction Investigations

Neutron diffraction provides a complementary perspective to X-ray diffraction, particularly in locating hydrogen atoms. This is because neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is significant, unlike in X-ray diffraction where scattering is from electrons.

A combined neutron and X-ray diffraction study has been conducted on protonated, deuterated, and "null-matrix" (a specific mixture of hydrogen and deuterium) crystals of this compound. iucr.org This approach allowed for a detailed investigation of isotope and bonding effects. iucr.org The study confirmed the orthorhombic crystal system and provided precise locations for the hydrogen and deuterium (B1214612) atoms within the structure. iucr.orgsigmaaldrich.comchemicalbook.com

One of the key findings from the neutron diffraction analysis was the preferential location of isotopes. Deuterium atoms were found to have a preference for the ammonium ion sites, while protons favored the water molecule sites. iucr.org This phenomenon, known as isotopic fractionation, provides insight into the subtle energy differences between the hydrogen bonds in the crystal. The study also revealed that there was no significant expansion of the hydrogen bonds upon deuteration. iucr.org

Spectroscopic Probing of Molecular Structure and Dynamics

Spectroscopic techniques are invaluable for investigating the vibrational and dynamic properties of molecules within a crystal. These methods probe the energy levels associated with molecular vibrations, rotations, and nuclear spin states, providing a detailed picture of the local environment and molecular motions.

Raman and Infrared Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are used to study the vibrational modes of molecules. csic.es The spectra of this compound exhibit distinct bands corresponding to the vibrations of the oxalate anion, the ammonium cation, and the water molecule. schweizerbart.de

Theoretical calculations using density functional theory (DFT) have been employed to assign the observed vibrational bands to specific atomic motions. csic.es The carboxylate group of the oxalate anion gives rise to symmetric and asymmetric stretching vibrations. For instance, in the IR spectrum, these are observed around 1402 cm⁻¹ and 1642 cm⁻¹, respectively. The C-O-O bending modes appear in the region between 517 cm⁻¹ and 810 cm⁻¹.

Raman spectroscopy has also been instrumental in characterizing the vibrational modes. schweizerbart.descispace.com Studies have identified the symmetric C-O stretching vibration, which is sensitive to the cation present in the oxalate salt. qut.edu.au The O-C-O bending mode is also observed in the Raman spectrum. qut.edu.au

Selected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3235, 3030 | OH stretching vibrations | Raman | schweizerbart.de |

| ~2995, 2900, 2879 | NH vibrational modes | Raman | schweizerbart.de |

| 1642 | Asymmetric C=O stretching | IR | |

| 1473, 1454, 1447, 1431 | Symmetric C-O stretching | Raman | schweizerbart.de |

| 1402 | Symmetric C=O stretching | IR | |

| 810 - 517 | C-O-O bending modes | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton and Deuteron (B1233211) Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid state. By probing the magnetic properties of atomic nuclei, NMR can provide information on molecular reorientations and exchange processes.

A detailed study using proton and deuteron magnetic resonance on single crystals of this compound and its deuterated analogue has provided significant insights into the dynamic behavior of the ammonium ions and water molecules. oup.com The study determined the quadrupole coupling tensors for the deuterons, which are consistent with the crystal structure determined by diffraction methods. oup.com

The temperature dependence of the NMR line-widths and relaxation times (T₁ and T₁ρ) revealed the rates of two key dynamic processes: the C₃ reorientation of the ammonium ions and the 180° flip of the water molecules. oup.com The reorientation of the ammonium ions was found to be quite isotropic. The rates of these motions derived from the relaxation time measurements were consistent with those estimated from the changes in the line-width, providing a comprehensive picture of the molecular dynamics in the crystal lattice. oup.com Furthermore, ¹³C NMR studies have been used to examine the chemical shielding tensors in the oxalate ion, providing information on the electronic environment of the carbon atoms. berkeley.edu

Electron Spin Echo Spectroscopy for Defect Studies

Electron Spin Echo (ESE) spectroscopy, a pulsed Electron Paramagnetic Resonance (EPR) technique, is particularly sensitive to the local environment of paramagnetic centers, such as impurity ions or radiation-induced defects, within a crystal.

Studies on single crystals of this compound doped with a low concentration of manganese(II) ions (Mn²⁺) have utilized ESE to investigate the electron spin relaxation and dephasing mechanisms. nih.gov These experiments, conducted at low temperatures, involved selectively exciting the hyperfine lines of the Mn²⁺ spin transitions. nih.gov

The results showed that the electron spin echo signal and its decay were dependent on the specific spin transition being observed. nih.gov The electron spin-lattice relaxation was found to be governed by a Raman process. nih.gov The dephasing of the electron spin echo was primarily caused by electron spectral diffusion, with a smaller contribution from instantaneous diffusion. nih.gov For certain transitions, an additional contribution from nuclear spectral diffusion was observed, which was enhanced at low temperatures. nih.gov These detailed investigations provide a window into the dynamic interactions between the paramagnetic defects and the surrounding crystal lattice.

Microstructural and Morphological Characterization of Crystals

The study of a crystal's microstructure and morphology is fundamental to understanding its physical and chemical properties. For this compound, these characteristics influence its behavior in various applications, from industrial processes to its role as a porogen in creating hydrogel scaffolds.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of crystalline materials at high magnifications. SEM analysis of this compound reveals distinct morphological characteristics.

Etch Pit Analysis for Crystal Perfection Assessment

Etch pit analysis is a classic and effective method for assessing the crystalline perfection by revealing the sites of dislocations. This technique involves treating the crystal surface with a suitable etchant, which preferentially dissolves the material at the high-energy sites of crystal defects, such as dislocations, leading to the formation of pits.

For this compound crystals, chemical etching has been employed to study their perfection. In one study, single crystals grown by the slow evaporation solution technique were subjected to etching using water as the etchant. researchgate.net The investigation involved observing the changes in the surface morphology after etching for various durations.

The as-grown surface of the crystal was initially smooth. researchgate.net Upon etching, distinct etch pits began to form and evolve over time. Initially, well-defined, randomly distributed etch pits appeared. As the etching time increased, a noticeable change in the morphology of these pits was observed. researchgate.net This evolution provides information about the nature and density of dislocations within the crystal. A very low value of dielectric constant in some studies suggests the material could be suitable for photonic and electro-optic devices, applications where crystal perfection is paramount. researchgate.net

The following table summarizes the findings from an etch pit analysis study on this compound crystals using water as the etchant.

| Etching Time (seconds) | Observation | Reference |

| 0 (As-grown) | Smooth surface without significant features. | researchgate.net |

| 5 | Formation of distinct, randomly distributed etch pits. | researchgate.net |

| 10 | Continued development and potential enlargement of etch pits. | researchgate.net |

| 15 | Further changes in the size and shape of the etch pits. | researchgate.net |

| 20 | Observable evolution in the morphology of the etch pits. | researchgate.net |

| 25 | Significant changes in etch pit morphology, indicating prolonged etching effects. | researchgate.net |

The change in the morphology of the etch pits with prolonged etching suggests a complex dislocation structure within the this compound crystals. researchgate.net The shape and orientation of the etch pits are related to the crystallographic orientation of the surface and the nature of the dislocations.

Computational Chemistry and Theoretical Studies on Ammonium Oxalate Monohydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Lattice Parameters

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the structural parameters of crystalline solids like ammonium (B1175870) oxalate (B1200264) monohydrate. mpg.deaps.org Theoretical solid-state methods have been successfully employed to calculate the compound's lattice parameters and internal geometry. csic.es

Calculations have reproduced the experimentally observed crystal structure with a high degree of accuracy. The oxammite mineral (the natural form of ammonium oxalate monohydrate) unit cell contains one unique nitrogen atom, one carbon atom, two oxalate oxygen atoms, and one water oxygen atom. csic.es DFT calculations accurately model the geometry of the oxalate anion, the ammonium cation, and the hydrogen bond network that stabilizes the crystal lattice. csic.es The computed bond lengths and angles show good agreement with values determined through experimental techniques like X-ray and neutron diffraction. csic.es For instance, the calculated C-C bond distance of 1.574 Å is comparable to the observed value of 1.565 Å. csic.es

| Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| Bond Distances (Å) | ||

| C-C | 1.574 | 1.565 |

| C-O1 | 1.264 | 1.254 |

| C-O2 | 1.248 | 1.266 |

| Bond Angles (°) | ||

| O1-C-O2 | 126.1 | 125.6 |

| O1-C-C | 117.4 | 117.8 |

| O2-C-C | 116.5 | 116.6 |

Theoretical Prediction of Vibrational Spectra and Band Assignments

Theoretical calculations are crucial for interpreting and assigning the features observed in the vibrational spectra (Raman and Infrared) of this compound. csic.es By computing the vibrational frequencies and analyzing the corresponding atomic motions for each normal mode, a detailed assignment of the experimental spectral bands can be achieved. csic.esacs.org

The computed Raman spectrum for the compound shows good agreement with experimental measurements. csic.es This allows for the confident assignment of specific vibrational modes, such as the stretching and bending vibrations of the oxalate and ammonium ions, as well as the librational modes of the water molecule. For example, symmetric and asymmetric C-O stretching vibrations, C-C stretching, and O-C-O bending modes of the oxalate ion are clearly identified. researchgate.net Similarly, the N-H stretching and bending vibrations of the ammonium cation are assigned based on the theoretical predictions.

| Wavenumber (cm⁻¹) (Theoretical) | Assignment |

|---|---|

| ~3200-3400 | N-H stretching vibrations (Ammonium) |

| ~1642 | O-C-O asymmetric stretching (Oxalate) |

| ~1402 | O-C-O symmetric stretching (Oxalate) |

| ~810 | C-O-O bending modes (Oxalate) |

Computational Thermodynamics of Phase Transitions and Decomposition

Computational thermodynamics provides insights into the stability, phase transitions, and decomposition pathways of this compound. csic.es Using data from phonon spectrum calculations, thermodynamic properties such as heat capacity (Cₚ), entropy, and enthalpy can be determined as a function of temperature. csic.esacs.org

The calculated specific heat at 323 K (202.3 J·K⁻¹·mol⁻¹) is in good agreement with the experimental value (211.7 J·K⁻¹·mol⁻¹), demonstrating the accuracy of the theoretical model. csic.es Furthermore, theoretical calculations have been used to determine the Gibbs free energy for the thermal decomposition of the compound. researchgate.net The decomposition reaction is: (NH₄)₂C₂O₄·H₂O(s) → 2NH₃(g) + 2CO₂(g) + H₂O(g) + 2H₂(g)

Studies have shown that the free energy for this reaction becomes negative at a surprisingly low temperature of 288 K (15°C), indicating that this compound can begin to decompose at or near room temperature. researchgate.net Other studies on related oxalate compounds show decomposition occurring in distinct steps, involving the release of water, ammonia (B1221849), carbon monoxide, and carbon dioxide at different temperature ranges. scielo.bracs.org It has also been suggested that this compound may undergo a phase change at high pressures between 12.3 and 13.3 GPa. ucl.ac.uk

Modeling of Intermolecular Interactions and Hydrogen Bonding

The crystal structure of this compound is stabilized by a dense and complex three-dimensional network of intermolecular hydrogen bonds. csic.esresearchgate.net Computational modeling has been essential in mapping and quantifying these interactions. csic.esmdpi.com

The primary interactions are O-H···O hydrogen bonds involving the water molecule and the oxalate anion, and N-H···O hydrogen bonds between the ammonium cations and the oxalate anions. csic.es Theoretical models show that each water molecule acts as a donor for two hydrogen bonds to oxalate ions and an acceptor for two hydrogen bonds from ammonium ions. csic.es Concurrently, each ammonium cation donates four hydrogen bonds: three to oxalate ions and one to a water molecule. csic.es This extensive hydrogen-bonding scheme connects all the constituent ions and molecules into a stable, layered structure. csic.esredalyc.org As mentioned previously, specific arrangements of these bonds, described as "wine-rack" motifs, are directly responsible for the material's unique negative linear compressibility. acs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Ammonium Oxalate Monohydrate

Precipitation Reactions with Metal Ions (e.g., Calcium, Lead, Rare Earth Elements)

Ammonium (B1175870) oxalate (B1200264) is widely used as a precipitating agent for various metal ions, a property that stems from the low solubility of many metal oxalates in water. taylorandfrancis.com This characteristic is fundamental to its application in gravimetric analysis and the separation and purification of metals. taylorandfrancis.comworldofscience.co.za The general principle involves the reaction between the oxalate ions from a solution of ammonium oxalate and metal cations to form an insoluble metal oxalate salt that precipitates out of the solution.

The efficiency of oxalate precipitation is one of its key advantages over other precipitating anions like hydroxides or carbonates. taylorandfrancis.com Oxalate precipitation can be effectively carried out even in acidic solutions, whereas hydroxide (B78521) or carbonate precipitation requires higher pH values. taylorandfrancis.com

Calcium (Ca²⁺): The reaction between ammonium oxalate and calcium ions is a classic example of a precipitation reaction, forming a white, insoluble precipitate of calcium oxalate. vedantu.comwikipedia.org This reaction is extensively used in analytical chemistry for the quantitative and qualitative determination of calcium in various samples, including biological fluids and water. worldofscience.co.zabyjus.com The strong affinity of oxalate ions for calcium ions effectively removes them from a solution. vedantu.com The reaction is as follows:

(NH₄)₂C₂O₄(aq) + Ca²⁺(aq) → CaC₂O₄(s) + 2NH₄⁺(aq) wikipedia.org

This precipitation is a key process in the formation of certain types of kidney stones, where calcium oxalate monohydrate is a major component. nih.govlardbucket.org In conservation science, this reaction is intentionally induced on the surface of carbonate rocks to form a protective, acid-resistant layer of calcium oxalate. mdpi.comresearchgate.net

Lead (Pb²⁺): Similar to calcium, lead ions react with ammonium oxalate to form a precipitate of lead oxalate. This reaction provides a method for the detection and determination of lead. vedantu.comchemicalbook.com

Rare Earth Elements (REEs): Ammonium oxalate is also an effective precipitant for rare earth elements. chemicalbook.comacs.orgacs.org The process involves the formation of ammonium rare earth double oxalates. google.com These double salts can then be thermally decomposed to produce rare earth oxides, which are crucial materials in various high-tech applications. google.comumd.edu The precipitation reaction ensures a stoichiometric separation, and the physical properties of the resulting oxide powders, such as particle size, are influenced by the precursor double oxalate. google.com The general reaction can be represented as:

2RE³⁺(aq) + 3(NH₄)₂C₂O₄(aq) → RE₂(C₂O₄)₃(s) + 6NH₄⁺(aq)

The table below summarizes the precipitation reactions of ammonium oxalate with various metal ions.

| Metal Ion | Product | Appearance of Precipitate |

| Calcium (Ca²⁺) | Calcium Oxalate (CaC₂O₄) | White |

| Lead (Pb²⁺) | Lead Oxalate (PbC₂O₄) | White |

| Rare Earths (RE³⁺) | Rare Earth Oxalate (RE₂(C₂O₄)₃) | Varies (often white or pale colors) |

Redox Chemistry and Reducing Agent Properties

Ammonium oxalate can function as a reducing agent, meaning it donates electrons in a redox reaction. vedantu.comwikipedia.orgnoaa.gov The oxalate ion (C₂O₄²⁻) is the active component in these reactions, where it is oxidized to carbon dioxide (CO₂).

A common example of its reducing property is its reaction with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). acs.orgchegg.com In an acidic solution, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the oxalate ion is oxidized to carbon dioxide. This reaction is often used in redox titrations to determine the concentration of oxalate or permanganate. acs.org

The half-reactions in an acidic medium are:

Oxidation: C₂O₄²⁻(aq) → 2CO₂(g) + 2e⁻

Reduction: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)

2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

Ammonium oxalate is also known to react rapidly with solutions of sodium hypochlorite. noaa.govnoaa.gov Its role as a reducing agent is further utilized in applications such as gold extraction. chemicalbook.com

Thermal Decomposition Pathways and Products (e.g., Oxamide (B166460) Formation)

When heated, ammonium oxalate monohydrate undergoes a multi-stage thermal decomposition process. sciencemadness.org The initial stage involves dehydration, where it loses its water of crystallization. Further heating leads to decomposition into various products, with the formation of oxamide ((CONH₂)₂) being a significant pathway. sciencemadness.orgresearchgate.net

The decomposition reaction to form oxamide can be represented as: (NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O sciencemadness.org

This reaction is of interest for producing oxamide, which can be used as a slow-release fertilizer. researchgate.net The yield of oxamide can be influenced by various factors, including the presence of catalysts like phosphoric acid. researchgate.netosti.gov

At higher temperatures, the decomposition proceeds further, yielding gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). sciencemadness.orgscielo.brcsic.es Studies on the thermal decomposition of related metal-oxalate complexes containing ammonium ions show a stepwise release of gases. For instance, in the decomposition of ammonium oxotris(oxalate)niobate, water is released first, followed by ammonia and carbon dioxide at intermediate temperatures (180-220°C), and then a more intense loss of mass corresponding to the evolution of NH₃, CO₂, and CO occurs at higher temperatures (240-300°C). scielo.brresearchgate.net

The table below outlines the general products at different stages of thermal decomposition.

| Temperature Range (Approximate) | Process | Products |

| 150–200°C | Dehydration & Initial Decomposition | Anhydrous Ammonium Oxalate, Oxamide, Water |

| >200°C | Further Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Ammonia (NH₃) |

Complexation Chemistry in Solution with Metal Ions

In addition to forming precipitates, the oxalate ion from ammonium oxalate can act as a bidentate chelating ligand, forming soluble complexes with various metal ions in aqueous solutions. chemicalbook.comscielo.brresearchgate.net This ability to form stable metal complexes is a key feature of its chemistry and is utilized in diverse applications, from analytical chemistry to materials synthesis. chemimpex.comchemimpex.com

The formation of these complexes can influence the solubility and reactivity of metal ions. For example, in soil analysis, an acidified ammonium oxalate solution is used to extract iron and aluminum from poorly crystalline minerals by forming soluble metal-oxalate complexes. wikipedia.org

Research has shown that in saturated aqueous solutions of ammonium oxalate, added metal ions like copper(II), manganese(II), and iron(III) exist predominantly as negatively charged oxalato complexes, such as [Cu(C₂O₄)₂]²⁻, [Mn(C₂O₄)₃]⁴⁻, and [Fe(C₂O₄)₃]³⁻. researchgate.net The formation of these stable complexes can actually increase the solubility of ammonium oxalate in the presence of these metal impurities. researchgate.net

The complexation behavior is dependent on the concentration of the reactants and the pH of the solution. researchgate.net For instance, with Cu(II) ions, different species like Cu²⁺, [Cu(OH)]⁺, CuC₂O₄⁰, and [Cu(C₂O₄)₂]²⁻ can be formed depending on the concentrations of copper and ammonium oxalate. researchgate.net This complexing ability makes ammonium oxalate useful as a chelator in various industrial processes, such as in metal polishing fluids. chemicalbook.com

Applications in Materials Science and Engineering

Precursor Role in Advanced Material Synthesis

As a precursor, ammonium (B1175870) oxalate (B1200264) monohydrate provides the oxalate anion, which can be used to precipitate metal ions from a solution in a controlled manner. This process, often a co-precipitation, allows for the creation of homogeneous, mixed-metal oxalate precursors that can then be thermally decomposed to form complex oxides with high purity and specific stoichiometries. arxiv.org

Ammonium oxalate monohydrate is instrumental in synthesizing metal oxalates that serve as intermediates for catalysts and battery materials. researchgate.netgoogle.com The co-precipitation method using ammonium oxalate as a triggering agent is a straightforward and effective way to produce homogeneous and pure catalytic materials. arxiv.org For instance, catalysts such as BiFeO₃, BaSnO₃, and BaTiO₃ have been prepared using this technique. arxiv.org The process involves precipitating the desired metal ions from a solution, followed by washing, drying, and annealing to yield the final catalyst. arxiv.org Similarly, mesoporous spinel-structured catalysts like ZnCo₂O₄, which show high efficiency in the thermal decomposition of ammonium perchlorate, are fabricated by the controlled thermal treatment of a homogeneous oxalate precursor. nih.gov

In battery technology, ammonium oxalate is crucial for producing precursors for cathode materials in lithium-ion batteries. researchgate.netgoogle.com The oxalate co-precipitation route is employed to synthesize precursors for Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) cathodes, where an aqueous solution of ammonium oxalate is added as a chelating and precipitation agent. mdpi.com This method allows for the creation of uniform, spherical precursor microparticles, which leads to improved tap density and good specific capacity in the final cathode material. mdpi.com Furthermore, the selective precipitation of metal oxalates from battery leach solutions using ammonium oxalate is a key step in hydrometallurgical recycling processes for spent lithium-ion batteries. bohrium.com

Table 1: Examples of Materials Synthesized Using this compound as a Precursor

| Material Type | Specific Material / Compound | Application | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Catalyst | ZnCo₂O₄ | Thermal decomposition of ammonium perchlorate | Oxalate co-precipitation | Mesoporous rod structure enhances catalytic activity. | nih.gov |

| Catalyst | Tin-containing catalysts | Hydrogenation reactions | Impregnation using an ammonium oxalate solution | Ammonium oxalate acts as a solubilizing agent for tin oxalate. | wikipedia.orgiaea.org |

| Catalyst | BiFeO₃, BaSnO₃, BaTiO₃ | General catalysis | Co-precipitation | Enables synthesis of homogeneous and pure catalyst materials. | arxiv.org |

| Battery Material | Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) | Lithium-ion battery cathode | Oxalate co-precipitation | Produces spherical precursors, improving tap density (2.4 g/mL) and specific capacity (202 mAh/g at 0.1 C). | mdpi.com |

| Battery Material | Mixed Cobalt-Nickel Oxalates | Precursor for recycled battery materials | Selective precipitation | Recovers valuable metals from spent Li-ion battery leach solutions. | bohrium.com |

This compound and its related compounds are vital in the synthesis of advanced materials containing niobium and titanium. Ammonium niobate(V) oxalate hydrate (B1144303) is frequently used as a precursor for niobium oxide (Nb₂O₅) and other niobium-based materials. scholarsresearchlibrary.com These materials are critical for electronic components like capacitors due to their high dielectric constant. The controlled decomposition of ammonium niobate(V) oxalate hydrate also leads to the formation of niobium-based catalysts, ceramics, and optical materials. scholarsresearchlibrary.com It can act as a bifunctional reactant, serving as both the niobium source and a pore-forming agent in the synthesis of porous nanocomposites. nih.govbohrium.com

Similarly, ammonium titanyl oxalate monohydrate, a complex derived from ammonium oxalate, is a key precursor for titanium-based materials. fujifilm.comresearchgate.net It is used to synthesize titanium dioxide (TiO₂) nanoparticles, thin films, and functional ceramics for applications in electronics, photocatalysis, and optics. fujifilm.comresearchgate.netresearchgate.net The thermal decomposition of ammonium titanyl oxalate provides a low-temperature route to obtaining crystalline TiO₂. researchgate.net Wet-chemical methods also employ ammonium oxalate as a precipitant in the production of ceramic powders like composition-modified barium titanate. researchgate.net

Templating Agent in Nanomaterial Fabrication (e.g., Porous Silica (B1680970) Structures)

This compound can function as a templating or pore-forming (porogenic) agent in the fabrication of nanostructured materials. The incipient crystallization of the salt can be used to template sol-gel reactions, leading to the formation of hollow silica fibers and filaments. nih.gov Research has shown that silica tubes and spheres can be synthesized from tetraethylorthosilicate (TEOS) in the presence of oxalate ions formed in situ from oxalic acid and ammonia (B1221849). nih.gov The morphology and size of the resulting silica structures are influenced by synthesis conditions such as temperature and reactant concentrations. nih.gov

Beyond silica, this compound is used as an inorganic pore-forming agent to create porous piezoelectric ceramics. researchgate.net In this sacrificial templating method, the ammonium oxalate is mixed with the ceramic precursor material. During subsequent heating (sintering), the oxalate decomposes into gaseous products, leaving behind a network of interconnected pores. bohrium.com This technique allows for control over the porosity and pore shape of the final ceramic material. bohrium.com In a related application, it has been used as a pore activator in the synthesis of lignin-based porous carbon materials. scholarsresearchlibrary.com

Influence on Ceramic and Glass Production

The use of this compound significantly influences the production and properties of ceramic materials. researchgate.net It is utilized in wet-chemical co-precipitation methods to prepare high-purity ceramic powders with narrow particle-size distributions, such as composition-modified barium titanate. researchgate.net These powders lead to ceramics with improved microstructures and, consequently, enhanced performance characteristics. researchgate.net

Its role as a pore-forming agent is also critical in the fabrication of advanced porous ceramics. researchgate.net By incorporating ammonium oxalate into the ceramic green body, a controlled level of porosity can be introduced upon thermal decomposition. bohrium.com This is essential for applications such as filters, catalyst supports, and lightweight structural components. For example, porous lithium sodium potassium niobate ceramics, investigated as potential bone substitutes, have been fabricated using ammonium oxalate as a porogen to create interconnected pores of a specific size. bohrium.com The ability to form oxalate-based materials that enhance the durability and effectiveness of ceramics is a key application. researchgate.net

While some industry suppliers list glass manufacturing as an application for ammonium oxalate, detailed scientific research on its specific role and influence in the glass production process is not extensively documented in the available literature.

Modification of Polymer Properties

This compound contributes to the modification of polymer properties, both natural and synthetic. It is widely used in the extraction of pectin, a natural polysaccharide, from plant sources like pumpkins and rosehips. As a strong chelating agent, ammonium oxalate converts insoluble calcium pectate in the plant cell walls into soluble forms, facilitating extraction under mild conditions. The extraction parameters, including the use of ammonium oxalate, can influence the final properties of the pectin, such as its molecular weight and degree of esterification, which in turn affect its application in food technology and other industries.

In synthetic polymer science, related oxalate compounds serve as key ingredients. For instance, ferric ammonium oxalate can act as a redox initiator to trigger the free-radical polymerization of acrylate (B77674) monomers, allowing for the preparation of polymer materials with specific properties. fujifilm.com Additionally, a novel, lightweight, and fire-resistant polymer, poly(methylene oxalate), has been synthesized by reacting a bis(tetraalkylammonium)oxalate salt with methylene (B1212753) halides, showcasing the potential of oxalate precursors in creating high-performance polymers for aerospace and electronics applications. google.com

Development of Optical and Electro-optic Devices

This compound is itself an organic crystal with significant nonlinear optical (NLO) properties, making it a material of interest for photonic and electro-optic applications. researchgate.netresearchgate.net It is described as a noncentrosymmetric crystal, a key requirement for second-harmonic generation (SHG), although some studies report it as centrosymmetric and thus better suited for third-order NLO applications. researchgate.netresearchgate.net

Research has demonstrated that single crystals of this compound possess a very low dielectric constant, a property that is highly beneficial for its use in photonic and electro-optic devices. researchgate.net Its thermal stability, up to 100 °C, further supports its potential for device applications. researchgate.net The ferroelectric behavior observed in many oxalate compounds makes them useful in electronic and acoustic-optical devices.

Z-scan technique measurements have quantified the third-order NLO properties of this compound. It exhibits a negative change in refractive index (a self-defocusing effect), which is an advantageous characteristic for applications in the protection of optical sensors. researchgate.net The development of organic NLO crystals like ammonium oxalate is driven by their potential use in optical information processing, frequency doubling, and optical switching. researchgate.net Furthermore, related precursor compounds like ammonium titanyl oxalate are used to prepare optical materials such as filters and lenses, while ammonium niobate(V) oxalate hydrate is a precursor for materials used in lasers and photonic crystals. scholarsresearchlibrary.comfujifilm.com

Table 2: Third-Order Nonlinear Optical Properties of this compound Crystal

| Property | Symbol | Measured Value | Wavelength | Significance | Reference |

|---|---|---|---|---|---|

| UV Cut-off Wavelength | λ_c_ | 381 nm | - | Defines the transparency range in the UV-Vis-NIR spectrum. | researchgate.net |

| Nonlinear Refractive Index | n₂ | 2.3191 × 10⁻⁹ cm²/W | 632.8 nm | Indicates a self-defocusing effect, useful for optical limiting. | researchgate.net |

| Nonlinear Absorption Coefficient | β | 7.4126 × 10⁻⁶ cm/W | 632.8 nm | Characterizes the two-photon or saturation absorption behavior. | researchgate.net |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 7.4278 × 10⁻⁶ esu | 632.8 nm | Quantifies the overall third-order nonlinear response. | researchgate.net |

| Real Part of χ⁽³⁾ | Re(χ⁽³⁾) | 1.4228 × 10⁻⁷ esu | 632.8 nm | Relates to the nonlinear refractive index. | researchgate.net |

| Imaginary Part of χ⁽³⁾ | Im(χ⁽³⁾) | 7.4264 × 10⁻⁶ esu | 632.8 nm | Relates to the nonlinear absorption coefficient. | researchgate.net |

Applications in Advanced Analytical Chemistry and Biochemistry

Reagent for Quantitative Analysis of Metal Ions

One of the primary applications of ammonium (B1175870) oxalate (B1200264) monohydrate in analytical chemistry is as a precipitating agent for the quantitative analysis of metal ions. allanchem.com This technique is particularly prominent in the determination of calcium, but it is also employed for other metals such as lead and rare earth elements. multichemexports.comscharlab.com The fundamental principle involves the addition of an ammonium oxalate solution to a sample containing the metal ions. This leads to the formation of a highly insoluble metal oxalate precipitate.

For instance, in the determination of calcium, the following reaction occurs:

Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) → CaC₂O₄(s) + 2NH₄⁺(aq)

The resulting calcium oxalate precipitate is then separated from the solution by filtration, dried, and weighed. From the mass of the precipitate, the original concentration of the calcium ions in the sample can be accurately calculated. This gravimetric analysis method is valued for its high precision and accuracy.

The effectiveness of this method relies on the low solubility of the metal oxalate precipitates. The table below shows the solubility product constants (Ksp) for some common metal oxalates, illustrating their low solubility in water.

| Metal Oxalate | Ksp at 25°C |

| Calcium Oxalate (CaC₂O₄) | 2.3 x 10⁻⁹ |

| Magnesium Oxalate (MgC₂O₄) | 7 x 10⁻⁵ |

| Strontium Oxalate (SrC₂O₄) | 1.6 x 10⁻⁷ |

| Barium Oxalate (BaC₂O₄) | 1.6 x 10⁻⁶ |

| Lead(II) Oxalate (PbC₂O₄) | 4.8 x 10⁻¹⁰ |

Data sourced from various chemical handbooks and publicly available data.

Employment in Complexometric Titrations

Ammonium oxalate monohydrate also plays a significant role in complexometric titrations, often serving as a masking agent. chemimpex.comleapchem.com In these titrations, a complexing agent, such as ethylenediaminetetraacetic acid (EDTA), is used to determine the concentration of metal ions in a solution. However, the presence of interfering ions can lead to inaccurate results.

Ammonium oxalate can be used to selectively precipitate certain metal ions, effectively removing them from the solution and preventing them from reacting with the EDTA. alibaba.com For example, in a solution containing both calcium and magnesium ions, ammonium oxalate can be added to precipitate the calcium as calcium oxalate. The remaining magnesium ions can then be accurately titrated with EDTA without interference from the calcium. This application is crucial for the analysis of samples containing multiple metal ions. multichemexports.com

Use in Chromatographic Techniques

In the field of chromatography, this compound is utilized as a component of the mobile phase in certain applications of high-performance liquid chromatography (HPLC) and ion chromatography. chemimpex.com Its properties as a salt and a buffer make it effective in separating various analytes.

In ion-exchange chromatography, ammonium oxalate can be used as an eluent to separate metal ions. The oxalate ions compete with the analyte ions for the active sites on the stationary phase, facilitating their elution from the column. The concentration of the ammonium oxalate in the mobile phase can be adjusted to control the retention times of the analytes, allowing for their effective separation.

Buffer Systems for pH Regulation in Experimental Biochemistry

Maintaining a stable pH is critical in many biochemical experiments, as the structure and function of proteins and other biological macromolecules are highly pH-dependent. chemimpex.comchemicalbook.com Ammonium oxalate, in combination with oxalic acid, can be used to prepare buffer solutions. researchgate.net

An ammonium oxalate/oxalic acid buffer system is effective in the acidic pH range. researchgate.net The pH of the buffer can be precisely adjusted by varying the ratio of ammonium oxalate to oxalic acid. researchgate.net These buffers are employed in a variety of biochemical assays and experiments, including enzyme kinetics studies and protein crystallization. chemimpex.comthermofisher.com For example, a buffer with a pH of 3.0 can be prepared by mixing solutions of ammonium oxalate and oxalic acid. researchgate.net

| Component 1 | Component 2 | Effective pH Range | Common Applications |

| Ammonium Oxalate | Oxalic Acid | ~2.5 - 4.5 | Soil analysis, biochemical assays |

This table provides a general overview of the ammonium oxalate buffer system.

Electrochemiluminescence (ECL) Reagent Development

This compound has found application in the development of electrochemiluminescence (ECL) reagents. sigmaaldrich.comsigmaaldrich.com ECL is a highly sensitive analytical technique that involves the generation of light from a chemical reaction initiated by an electrical potential.

In some ECL systems, ammonium oxalate can act as a coreactant. sigmaaldrich.comsigmaaldrich.com For example, it can be used in a solution with a luminophore, such as tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺). sigmaaldrich.comsigmaaldrich.com When an electrical potential is applied, both the luminophore and the oxalate are oxidized. The oxidized oxalate then undergoes further reactions to produce a strong reducing agent, which in turn reacts with the oxidized luminophore to generate an excited state that emits light upon relaxation. This process enhances the ECL signal, leading to improved detection sensitivity. Research has shown that an ECL solution containing 1mM tris(2,2'-bipyridyl)ruthenium(II) and 0.2mM this compound in a 0.1M ammonium acetate (B1210297) buffer at pH 5.0 can be utilized for such purposes. sigmaaldrich.comsigmaaldrich.com

Environmental and Geochemical Research Applications

Remediation and Treatment Processes

Ammonium (B1175870) oxalate (B1200264) monohydrate plays a role in environmental cleanup through its application in wastewater treatment and the analysis of contaminated soils.

Ammonium oxalate monohydrate serves as an experimental model for the treatment of wastewater containing ammonium ions. biosynth.com The presence of excess ammonium in aquatic systems is a major environmental concern, leading to eutrophication and toxicity to aquatic life. gjesm.net Various methods are being explored for the removal of ammonium ions from wastewater, including ion exchange, adsorption, and biological processes. gjesm.net While ammonium oxalate itself is a source of ammonium ions, its study in controlled laboratory settings helps in understanding the chemical interactions and developing more efficient removal technologies. biosynth.com

Ammonium oxalate, particularly in an acidified solution (acid ammonium oxalate), is a widely used reagent in soil science for the chemical extraction of metals. wikipedia.org This extraction technique is crucial for assessing the distribution and bioavailability of various metals in soil, which informs remediation strategies and environmental risk assessments.

The primary application of acid ammonium oxalate extraction is to selectively dissolve non-crystalline and poorly crystalline minerals, such as ferrihydrite, allophane, and imogolite. researchgate.netucdavis.edu It also extracts metals like iron and aluminum that are complexed with organic matter. researchgate.net This method is valuable for differentiating between amorphous, potentially more reactive metal forms, and more stable crystalline oxides. cdnsciencepub.com

Research has shown that the effectiveness of ammonium oxalate in extracting metallic trace elements depends on the specific metal being studied. tandfonline.com The ability of oxalate to form stable, sometimes sparingly soluble, complexes with metals is a key factor. tandfonline.commsu.ru For instance, while it can be effective for certain metals, the high insolubility of lead oxalate can limit its use for extracting lead from highly contaminated soils. msu.ru

Table 1: Application of Ammonium Oxalate in Soil Metal Extraction

| Extracted Component | Purpose | Reference |

| Non-crystalline and poorly crystalline Fe and Al | Estimate amorphous metal content | ucdavis.educdnsciencepub.com |

| Organically complexed Fe and Al | Assess metal binding with organic matter | researchgate.net |

| Trace elements (Cd, Cu, Ni, Pb, Zn) | Evaluate bioavailability and fractionation | tandfonline.commsu.ru |

Natural Occurrence and Biogeochemical Cycling

Ammonium oxalate is not only a laboratory reagent but also occurs naturally and participates in important geological and biological processes.

Oxammite is the natural mineral form of this compound. wikipedia.orgqut.edu.au It is an organic mineral and is considered extremely rare. wikipedia.org Its formation is typically associated with guano deposits. wikipedia.org The thermal decomposition of natural oxammite involves distinct steps, including dehydration and the evolution of ammonia (B1221849) and carbon dioxide. qut.edu.au

Oxalates, including ammonium oxalate, play a significant role in soil chemistry and the mobilization of nutrients. Oxalic acid is one of the most abundant organic acids produced by plants and fungi. researchgate.netcambridge.org In the soil, oxalate can influence the availability of essential nutrients. For instance, the uptake and assimilation of ammonium (NH₄⁺) by plants can lead to the acidification of the rhizosphere, which in turn affects the availability of other mineral nutrients. nih.gov

A key biogeochemical process involving oxalate is the oxalate-carbonate pathway. researchgate.netosti.govfrontiersin.org In this cycle, oxalate produced by plants and fungi can precipitate with calcium to form calcium oxalate minerals. osti.gov Subsequently, oxalotrophic bacteria can degrade these oxalate minerals, leading to an increase in soil alkalinity and the formation of carbonate minerals like calcite. researchgate.netosti.gov This process is being investigated as a potential mechanism for long-term carbon sequestration in soils. researchgate.netcambridge.orgosti.gov

Industrial Waste Valorization and Processing (e.g., Coal Solubilization)

This compound has been identified as a key agent in the biological solubilization of low-rank coals. sigmaaldrich.comasm.org Certain microorganisms, such as the fungus Trametes versicolor, produce ammonium oxalate, which can dissolve coal. asm.org This process is of interest for the valorization of coal, potentially converting it into liquid products. asm.org

Research has demonstrated that the presence of ammonium oxalate can significantly intensify the biosolubilization of brown coal. researchgate.net The mechanism is thought to involve the chelating properties of the oxalate ion, which can interact with metal ions present in the coal structure, leading to its breakdown. asm.org

Protection of Stone Monuments and Cultural Heritage

This compound has emerged as a significant chemical compound in the field of environmental and geochemical research, particularly in the conservation and protection of stone monuments and cultural heritage. Its primary application lies in the formation of a protective surface layer on carbonate-based stones, such as limestone and marble, which are vulnerable to environmental weathering. mdpi.comresearchgate.net This treatment aims to enhance the stone's resistance to acidic environments and other forms of decay, thereby preserving historical and cultural artifacts for future generations. researchgate.net

The conservation strategy involves the reaction of ammonium oxalate with the calcium carbonate (calcite) present in the stone to form a new, more resistant mineral layer of calcium oxalate. mdpi.com This process, often referred to as a passivating treatment, has been the subject of extensive research to optimize its application and effectiveness on various types of stone with differing properties. researchgate.nethrz.hr

The fundamental chemical reaction for this protective treatment is:

CaCO₃ (Calcite) + (NH₄)₂C₂O₄ (Ammonium Oxalate) → CaC₂O₄ (Calcium Oxalate) + 2NH₃ (Ammonia) + H₂O (Water) + CO₂ (Carbon Dioxide) unibo.it

This reaction transforms the more soluble calcium carbonate into the significantly less soluble calcium oxalate, particularly in acidic conditions. core.ac.ukucl.ac.uk The newly formed calcium oxalate layer can manifest as whewellite (B87421) (calcium oxalate monohydrate, CaC₂O₄·H₂O) or weddellite (B1203044) (calcium oxalate dihydrate, CaC₂O₄·2H₂O). mdpi.comunibo.it

Detailed Research Findings

Research has demonstrated that the application of ammonium oxalate can be tailored to different types of stone and environmental conditions. The effectiveness of the treatment is influenced by factors such as the porosity of the stone, the concentration of the ammonium oxalate solution, and the application method. core.ac.ukirb.hr

Studies have compared various application techniques, including brushing, immersion, and poultice methods. mdpi.comcore.ac.uk The brushing method, for instance, has been investigated as a more economically viable option for large surfaces compared to the traditional poultice method. hrz.hrcore.ac.uk The choice of method and treatment duration can significantly impact the depth and properties of the protective calcium oxalate layer. irb.hr

One study investigated the treatment of two types of carbonate-based stones with different porosities: a less porous Carrara marble and a more porous Veselje limestone. mdpi.comirb.hr The results showed that a thicker protective layer of calcium oxalate was formed on the more porous stone. irb.hr This is attributed to the ability of the ammonium oxalate solution to penetrate deeper into the stone's matrix. mdpi.com

The protective efficacy of the formed calcium oxalate layer has been confirmed through various analytical techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray fluorescence (XRF). irb.hrum.edu.mt These analyses have shown that the treatment can create a cohesive layer that enhances the stone's resistance to acid attack. researchgate.netacs.org For instance, after exposure to sulfuric acid, treated stones showed a significant reduction in the formation of gypsum (calcium sulfate), a common product of acid rain damage on carbonate stones. mdpi.comunibo.it

Furthermore, research has explored the consolidating effect of the ammonium oxalate treatment. The formation of calcium oxalate within the pore structure of the stone can increase the surface hardness and cohesion of weathered stone, although this effect is often limited to the near-surface region. cnr.itmdpi.com

Table 1: Effect of Stone Porosity and Treatment Time on Protective Layer Thickness

| Stone Type | Porosity | Treatment Time (hours) | Protective Layer Thickness (µm) |

| Less Porous Stone | Low | 1 | 5 - 15 |

| More Porous Stone | High | 1 | 20 - 30 |

| More Porous Stone | High | 3 | ~80 - 200 |

This data is based on research findings where the protective layer thickness was determined using synchrotron-based X-ray powder diffraction (SR-μ-XRPD). researchgate.netirb.hr

Table 2: Comparison of Application Methods for Ammonium Oxalate Treatment

| Application Method | Description | Advantages | Disadvantages |

| Poultice | A paste containing ammonium oxalate is applied to the stone surface. core.ac.uk | Allows for prolonged and controlled contact. core.ac.uk | Can be time-consuming and not economically feasible for large surfaces. core.ac.uk |

| Brushing | Ammonium oxalate solution is applied directly with a brush. mdpi.com | More economical for large areas. core.ac.uk | May result in a less uniform application compared to poultice. |

| Immersion | The stone object is submerged in an ammonium oxalate solution. core.ac.uk | Suitable for smaller objects and ensures complete coverage. core.ac.uk | Impractical for large monuments or architectural elements. |

Q & A

Basic Research Questions

Q. How can ammonium oxalate monohydrate be synthesized and purified for analytical applications?

- Methodological Answer : Recrystallization from hot water is a standard method due to its moderate solubility (11.8 g/100 g water at 50°C). Dissolve the compound in heated deionized water, filter to remove insoluble impurities, and cool slowly to induce crystallization. Dry the crystals at 40–50°C to avoid decomposition . For analytical-grade purity, use gravimetric verification and ICP-MS to confirm trace metal levels below 0.001% .

Q. What are the primary analytical applications of this compound in redox titrations?

- Methodological Answer : It serves as a primary standard for calibrating potassium permanganate (KMnO₄) solutions in acidic media. Prepare a 0.1 N solution by dissolving 6.700 g in 1 L of deionized water. Titrate against KMnO₄ at 60–70°C, using sulfuric acid to maintain pH < 2. The endpoint is marked by a faint pink color persisting for 30 seconds .

Q. How does solubility vary in water-acetone mixtures, and what experimental methods quantify this?

- Methodological Answer : Use gravimetric analysis: prepare binary solvent systems (e.g., 0–90% acetone by volume), saturate with this compound at 25°C, and filter undissolved solids. Dry and weigh residues to calculate solubility. Metastable zones can be identified by cooling crystallization experiments with turbidity monitoring .

Advanced Research Questions

Q. How can metastable zone widths in this compound solutions be controlled for crystallization optimization?

- Methodological Answer : Employ polythermal methods with laser backscattering to detect nucleation points. Adjust cooling rates (0.1–1.0°C/min) and solvent composition (e.g., 30% acetone) to widen metastable zones. Correlate results with interfacial energy models to predict crystal growth kinetics .

Q. What mechanisms underlie the interaction between this compound and ammonium sulfate in mixed-salt systems?

- Methodological Answer : Conduct phase-diagram studies using conductometric titration. Mix equimolar solutions of both salts, monitor conductivity changes, and isolate precipitated phases via centrifugation. Characterize solids with XRD to identify co-crystallization or competitive hydration effects .

Q. How effective is this compound in consolidating historical limestone, and how is efficacy measured?

- Methodological Answer : Apply a 5% w/v solution in cellulose poultice (300 μm thickness) for 24 hours. Post-treatment, analyze surface hardness via microdrilling resistance tests and assess calcium oxalate formation using SEM-EDS. Compare porosity reduction before and after treatment with mercury intrusion porosimetry .

Q. How should researchers resolve contradictions in reported solubility data across different solvent systems?

- Methodological Answer : Perform systematic replication under standardized conditions (temperature, purity, mixing protocols). Use high-purity solvents (HPLC-grade) and validate measurements with multiple techniques (e.g., gravimetry, UV-Vis spectroscopy). Publish datasets with detailed metadata to enable cross-study comparisons .

Q. What safety protocols are critical when handling this compound in high-temperature experiments?

- Methodological Answer : Use sealed reactors to prevent inhalation of decomposition products (e.g., NH₃, CO). Monitor thermal stability via TGA/DSC: decomposition begins at ~150°C, releasing H₂O and NH₃. Always work in fume hoods with PPE (nitrile gloves, lab coat, goggles) and ensure emergency eyewash/shower access .

Q. How does this compound function in fungal-mediated coal solubilization, and how is this process optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.